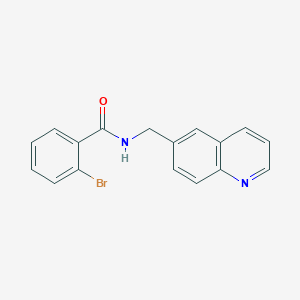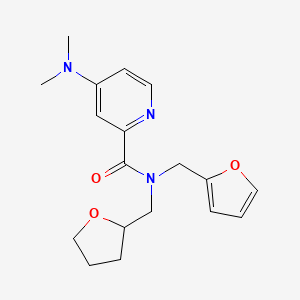
2-bromo-N-(quinolin-6-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(quinolin-6-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring and a quinolin-6-ylmethyl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(quinolin-6-ylmethyl)benzamide typically involves the following steps:
Quinolin-6-ylmethylation: The attachment of the quinolin-6-ylmethyl group to the nitrogen atom of the benzamide can be accomplished through a nucleophilic substitution reaction. This involves the reaction of quinolin-6-ylmethyl chloride with the benzamide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(quinolin-6-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states and derivatives of the compound.
Scientific Research Applications
2-Bromo-N-(quinolin-6-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-bromo-N-(quinolin-6-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinolin-6-ylmethyl group can interact with DNA or proteins, leading to the inhibition of key biological processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(quinolin-5-ylmethyl)benzamide
- 2-Bromo-N-(quinolin-7-ylmethyl)benzamide
- 2-Bromo-N-(quinolin-8-ylmethyl)benzamide
Uniqueness
2-Bromo-N-(quinolin-6-ylmethyl)benzamide is unique due to the specific position of the quinolin-6-ylmethyl group, which can influence its biological activity and binding affinity
Properties
IUPAC Name |
2-bromo-N-(quinolin-6-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-6-2-1-5-14(15)17(21)20-11-12-7-8-16-13(10-12)4-3-9-19-16/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZALSJHXFSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-(2,3-dihydro-1H-inden-2-yl)-3-(hydroxymethyl)anilino]acetonitrile](/img/structure/B6716549.png)
![4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile](/img/structure/B6716553.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B6716564.png)


![2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide](/img/structure/B6716585.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide](/img/structure/B6716588.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6716591.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6716593.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide](/img/structure/B6716600.png)
![N-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6716607.png)
![5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B6716611.png)
![N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide](/img/structure/B6716618.png)

